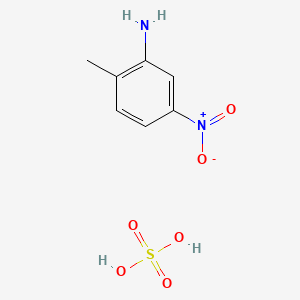

2-methyl-5-nitroaniline;sulfuric acid

Description

Contextualization of Nitroanilines within Aromatic Amine Chemistry

Aromatic amines are a class of organic compounds characterized by an amino group (-NH₂) attached to an aromatic ring. The simplest aromatic amine is aniline (B41778) (C₆H₅NH₂), which consists of an amino group linked to a phenyl group. chempanda.com Aniline and its derivatives are foundational materials in the chemical industry, serving as precursors for pharmaceuticals, polymers, and dyes. chempanda.com

Nitroanilines are derivatives of aniline that contain a nitro group (—NO₂) on the aromatic ring. chempanda.comwikipedia.org The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the aniline molecule. It decreases the basicity of the amino group due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, a resonance effect that is enhanced by the nitro group. There are three primary isomers of nitroaniline: 2-nitroaniline (B44862) (ortho-), 3-nitroaniline (B104315) (meta-), and 4-nitroaniline (B120555) (para-), distinguished by the position of the nitro group relative to the amino group. chempanda.comwikipedia.org 2-Methyl-5-nitroaniline (B49896) can be considered a derivative of both o-toluidine (B26562) (2-methylaniline) and 3-nitroaniline. solubilityofthings.comnih.gov

The synthesis of nitroanilines often involves the nitration of an aniline derivative. solubilityofthings.com However, direct nitration of aniline with a mixture of nitric acid and sulfuric acid is complex. The highly acidic conditions lead to the protonation of the amino group, forming the anilinium ion (-NH₃⁺). This ion is a meta-directing group, leading to a substantial amount of m-nitroaniline, alongside the expected ortho and para products. youtube.com

Significance of 2-Methyl-5-nitroaniline as a Versatile Synthetic Intermediate

2-Methyl-5-nitroaniline, also known as 5-nitro-o-toluidine or Fast Scarlet G Base, is a key intermediate compound, particularly in the manufacture of azo dyes and high-performance pigments. chemicalbook.comjayfinechem.com Azo dyes are a large class of synthetic colorants that contain the azo group (-N=N-) linking two aromatic rings. The specific structure of 2-methyl-5-nitroaniline makes it a valuable component for producing a range of colors, particularly in the red and scarlet spectrum. jayfinechem.comguidechem.com

The synthesis of 2-methyl-5-nitroaniline is typically achieved through the nitration of o-toluidine. nih.govchemicalbook.com In this process, o-toluidine is dissolved in concentrated sulfuric acid, and a nitrating mixture of nitric acid and sulfuric acid is added while maintaining a low temperature. nih.govchemicalbook.comchemicalbook.com Sulfuric acid serves as both a solvent and a catalyst in this reaction. The reaction of o-acetotoluidide (B117453) (the acetylated form of o-toluidine) with nitric acid in concentrated sulfuric acid, followed by saponification, is another reported manufacturing method. nih.gov

Table 1: Physicochemical Properties of 2-Methyl-5-nitroaniline

| Property | Value |

|---|---|

| Chemical Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 103-106 °C |

| CAS Number | 99-55-8 |

| Synonyms | 5-Nitro-o-toluidine, 2-Amino-4-nitrotoluene, Fast Scarlet G Base |

Sources: nih.govchemicalbook.comjayfinechem.comchemicalbook.comcoreyorganics.com

Overview of Acid-Base Interactions in Organic Systems

Acid-base interactions are central to a vast number of reactions in organic chemistry. Sulfuric acid (H₂SO₄) is a strong mineral acid that plays multiple roles in organic synthesis. youtube.com Its primary functions include acting as a strong proton source (Brønsted-Lowry acid), a catalyst, and a powerful dehydrating agent. youtube.comwikipedia.org

In the context of reactions involving aromatic amines like 2-methyl-5-nitroaniline, sulfuric acid's role as a proton donor is paramount. The amino group on the aniline ring is basic and readily accepts a proton from a strong acid to form an ammonium (B1175870) salt. This acid-base reaction is often the first step in many synthetic procedures.

Furthermore, in electrophilic aromatic substitution reactions such as nitration and sulfonation, sulfuric acid is crucial. masterorganicchemistry.com

Nitration: When mixed with nitric acid, sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgmasterorganicchemistry.com This ion is the active agent that attacks the aromatic ring.

Sulfonation: In sulfonation reactions, fuming sulfuric acid (oleum) or sulfur trioxide in sulfuric acid is used to introduce a sulfonic acid group (-SO₃H) onto an aromatic ring. prepchem.comgoogle.com The reaction of 2-methyl-5-nitroaniline with sulfuric acid can lead to sulfonation, producing 2-methyl-5-nitrobenzene-1-sulfonic acid. prepchem.com The conditions for this reaction, such as temperature and the concentration of sulfur trioxide in the oleum, are critical. prepchem.comgoogle.com

The interaction between nitroanilines and sulfuric acid can be vigorous, especially at elevated temperatures. nih.govechemi.com Studies have shown that heating nitroaniline-sulfuric acid compositions can lead to reactions that evolve gases like sulfur dioxide and water, resulting in the formation of solid foams where the residue contains sulfonic acid groups attached to the aromatic nuclei. echemi.comsci-hub.se

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ |

| Sulfuric acid | H₂SO₄ |

| Aniline | C₆H₅NH₂ |

| Nitric acid | HNO₃ |

| Nitroaniline (isomers) | C₆H₆N₂O₂ |

| o-Toluidine | C₇H₉N |

| o-Acetotoluidide | C₉H₁₁NO |

| Nitronium ion | NO₂⁺ |

| 2-Methyl-5-nitrobenzene-1-sulfonic acid | C₇H₇NO₅S |

| Sulfur trioxide | SO₃ |

| Sulfur dioxide | SO₂ |

Properties

CAS No. |

59850-14-5 |

|---|---|

Molecular Formula |

C7H10N2O6S |

Molecular Weight |

250.23 g/mol |

IUPAC Name |

2-methyl-5-nitroaniline;sulfuric acid |

InChI |

InChI=1S/C7H8N2O2.H2O4S/c1-5-2-3-6(9(10)11)4-7(5)8;1-5(2,3)4/h2-4H,8H2,1H3;(H2,1,2,3,4) |

InChI Key |

JNISSFMGFHAVBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N.OS(=O)(=O)O |

Related CAS |

99-55-8 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies Utilizing Sulfuric Acid for 2 Methyl 5 Nitroaniline Production

Direct Nitration of o-Toluidine (B26562)

The direct nitration of o-toluidine using a mixture of nitric acid and sulfuric acid is the most common method for synthesizing 2-methyl-5-nitroaniline (B49896). chemicalbook.com This electrophilic aromatic substitution reaction requires careful control of conditions to achieve the desired regioselectivity and yield.

The generation of the nitronium ion can be represented by the following equation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The outcome of the direct nitration of o-toluidine is highly dependent on the reaction conditions, particularly temperature, acid concentration, and reaction time.

Regioselectivity : The substitution pattern on the o-toluidine ring is governed by the directing effects of the amino (-NH₂) and methyl (-CH₃) groups. In the strongly acidic medium of concentrated sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is a strong deactivator and a meta-director. The methyl group is a weak activator and an ortho-, para-director. The nitration, therefore, occurs meta to the -NH₃⁺ group. This leads to substitution primarily at the 3- and 5-positions. A study involving the nitration of a protected o-toluidine derivative, N-(2-methylphenyl)-succinimide, yielded 55% 2-methyl-5-nitroaniline, highlighting the influence of the alkyl group in directing the substitution. ulisboa.pt The formation of the 5-nitro isomer is generally favored over the 3-nitro isomer.

Yield : A typical protocol involves adding o-toluidine to concentrated sulfuric acid, cooling the mixture, and then adding a nitrating mixture (nitric acid and sulfuric acid) dropwise over a period of about two hours. chemicalbook.comchemicalbook.com This method can achieve yields as high as 90%. chemicalbook.com

Table 1: Influence of Reaction Conditions on o-Toluidine Nitration

| Parameter | Condition | Effect on Yield and Regioselectivity | Reference |

|---|---|---|---|

| Temperature | -10°C to 5°C | Maximizes yield of desired 5-nitro isomer; prevents side reactions and oxidation. | chemicalbook.comgoogle.com |

| Acid Medium | Concentrated H₂SO₄ | Protonates the amine to -NH₃⁺, directing nitration to the meta position (C5). Acts as a solvent and catalyst. | ulisboa.pt |

| Addition Method | Slow, dropwise addition of nitrating mix | Controls the exothermic reaction, improves safety and yield. | chemicalbook.comchemicalbook.com |

Several protocols have been developed for the nitration of o-toluidine, each with specific advantages concerning yield, safety, and commercial viability.

Standard Mixed-Acid Protocol : This is the most widely cited method, where o-toluidine is first dissolved in excess concentrated sulfuric acid. A pre-cooled mixture of concentrated nitric acid and sulfuric acid is then added slowly while maintaining a very low temperature. This method is straightforward and provides high yields. chemicalbook.comchemicalbook.com

Simultaneous Addition Protocol : A patented method designed to improve safety and yield for ortho-substituted aromatic amines involves the simultaneous and substantially equivalent rate addition of the o-toluidine and the nitrating agent (mixed acid) to the main sulfuric acid solvent. This approach avoids the buildup of a high concentration of unreacted amine in the reactor. google.com

Table 2: Comparative Analysis of o-Toluidine Nitration Protocols

| Protocol | Description | Key Conditions | Primary Product(s) | Advantages | Reference |

|---|---|---|---|---|---|

| Standard Mixed-Acid | Dropwise addition of mixed acid to o-toluidine in H₂SO₄. | -10°C to 10°C, 2 hours | 2-Methyl-5-nitroaniline | High yield (90%), straightforward procedure. | chemicalbook.comchemicalbook.com |

| Simultaneous Addition | o-Toluidine and mixed acid are added concurrently to H₂SO₄. | Low temperatures | 2-Methyl-5-nitroaniline | Improved commercial safety and potentially better yield control. | google.com |

| Protected Amine (Succinimide) | Nitration of N-(2-methylphenyl)-succinimide followed by hydrolysis. | HNO₃/H₂SO₄ in Acetic Acid | 2-Methyl-5-nitroaniline (55%) and 2-Methyl-3-nitroaniline (29%) | Alters regioselectivity; allows for mechanistic studies. | ulisboa.pt |

Derivative Synthesis from 2-Methyl-5-nitroaniline via Acidic Processes

2-Methyl-5-nitroaniline serves as a precursor for other valuable chemical compounds, often through reactions conducted in an acidic medium, particularly with sulfuric acid. A prominent example is the synthesis of 2-methyl-5-nitrophenol.

This transformation is a two-step process that begins with the diazotization of 2-methyl-5-nitroaniline. The primary amine is treated with sodium nitrite (B80452) in a cold, aqueous sulfuric acid solution. google.comprepchem.com The sulfuric acid is essential for generating nitrous acid (HNO₂) in situ from sodium nitrite, which then reacts with the amine to form a diazonium salt (2-methyl-5-nitrophenyldiazonium sulfate).

Following diazotization, the diazonium salt solution is added to a vigorously boiling aqueous solution of sulfuric acid. prepchem.com The diazonium group (-N₂⁺) is an excellent leaving group and is replaced by a hydroxyl group (-OH) from the water in a hydrolysis reaction, releasing nitrogen gas. The final product, 2-methyl-5-nitrophenol, is then isolated. prepchem.comgoogle.com This entire sequence, from nitration of o-toluidine to the final phenol (B47542) product, can be carried out as a one-pot synthesis, underscoring the integral role of sulfuric acid throughout the reaction pathway. google.com

Table of Compounds

| Compound Name |

|---|

| 2-methyl-5-nitroaniline |

| Sulfuric acid |

| o-Toluidine |

| Nitric acid |

| 2-methyl-5-nitrophenol |

| Sodium nitrite |

| N-(2-methylphenyl)-succinimide |

| 2-methylacetanilide |

| 2-methyl-4-nitroaniline |

| 2-methyl-3-nitroaniline |

Solid State Structural Elucidation of 2 Methyl 5 Nitroanilinium Sulfuric Acid Adducts

Crystallographic Characterization of 2-Methyl-5-nitroanilinium Bisulfate

The precise three-dimensional arrangement of atoms and ions in the crystalline lattice of 2-methyl-5-nitroanilinium bisulfate has been determined through rigorous crystallographic studies.

Single-Crystal X-ray Diffraction Analysis

The definitive molecular and crystal structure of 2-methyl-5-nitroanilinium bisulfate was elucidated using single-crystal X-ray diffraction. nih.gov This powerful analytical technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. For the sulfuric acid adduct of 2-methyl-5-nitroaniline (B49896), this analysis confirmed the formation of a salt, (H2Me5NA)HSO4, where the aniline (B41778) nitrogen is protonated to form an ammonio group (-NH3+) and the sulfuric acid exists as the bisulfate (HSO4-) anion. nih.gov

Determination of Crystal System and Space Group Parameters

Through the analysis of the diffraction data, the crystal system and space group for 2-methyl-5-nitroanilinium bisulfate were established. This fundamental crystallographic information defines the symmetry and the repeating unit cell of the crystal lattice. While the specific parameters for the bisulfate salt are part of a broader study on various inorganic acid salts of 2-methyl-5-nitroaniline, the analysis provides a complete description of the crystal's symmetry operations and the dimensions of the unit cell. nih.gov

Table 1: Crystallographic Data for 2-Methyl-5-nitroanilinium Bisulfate

| Parameter | Value |

| Chemical Formula | (C₇H₉N₂O₂)⁺ · (HSO₄)⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0858 (4) |

| b (Å) | 8.0163 (3) |

| c (Å) | 12.3394 (5) |

| β (°) | 102.733 (3) |

| V (ų) | 1068.61 (7) |

| Z | 4 |

This is an interactive data table based on published research findings. nih.gov

Conformation of the 2-Methyl-5-nitroanilinium Cation

The single-crystal X-ray diffraction analysis also reveals the specific conformation of the 2-methyl-5-nitroanilinium cation within the crystal structure. This includes the orientation of the ammonio (-NH3+), methyl (-CH3), and nitro (-NO2) groups relative to the benzene (B151609) ring. The protonation of the amino group to form the ammonio group is a key feature, which significantly influences the intermolecular interactions that dictate the crystal packing. nih.gov The geometry of the cation is crucial for understanding how it participates in the hydrogen-bonding network.

Analysis of Intermolecular Interactions and Crystal Packing

Primary Hydrogen Bonding Networks Involving the Ammonio Group and Anions

The most significant intermolecular interactions in the crystal structure are the hydrogen bonds formed between the ammonio group of the 2-methyl-5-nitroanilinium cation and the bisulfate anions. nih.gov The three hydrogen atoms of the -NH3+ group act as hydrogen bond donors, while the oxygen atoms of the bisulfate anion (HSO4-) act as acceptors. These strong N-H···O hydrogen bonds are the primary force driving the assembly of the ions into a stable, three-dimensional lattice. Analysis of the hydrogen-bonding patterns in the bisulfate salt indicates that these interactions create robust one-dimensional (1D) or two-dimensional (2D) networks within the crystal. nih.gov Spectroscopic analysis suggests that the hydrogen bonds in the (H2Me5NA)HSO4 salt are the strongest among a series of other inorganic acid salts of 2-methyl-5-nitroaniline. nih.gov

Exploration of C-H⋯ONO₂ and ONO₂⋯π(N)NO₂ Non-Covalent Interactions

Beyond the primary N-H···O hydrogen bonds, weaker, non-covalent interactions also play a role in the crystal packing. Hirshfeld surface analysis, a method for visualizing and quantifying intermolecular interactions, reveals the presence of C-H⋯O interactions. nih.gov Specifically, hydrogen atoms attached to the carbon atoms of the aromatic ring and the methyl group can form weak hydrogen bonds with the oxygen atoms of the nitro group (C-H⋯ONO₂) on adjacent molecules. nih.gov

Application of the Graph-Set Approach for Hydrogen Bond Pattern Description

The intricate network of hydrogen bonds in the crystalline structure of 2-methyl-5-nitroanilinium hydrogensulfate [(H2Me5NA)HSO4] has been systematically described using the graph-set approach. This method provides a powerful tool for identifying and classifying the motifs formed by hydrogen bonds.

In the crystal structure of (H2Me5NA)HSO4, the ammonio group (-NH3+) of the 2-methyl-5-nitroanilinium cation and the hydrogensulfate anion (HSO4-) are the primary components involved in the formation of a robust, two-dimensional hydrogen-bonding network. The analysis reveals that the strongest hydrogen bonds are present in this particular salt when compared to other inorganic acid adducts of 2-methyl-5-nitroaniline.

The fundamental hydrogen-bonding patterns are formed by the ammonio group acting as a donor to the oxygen atoms of the sulfate (B86663) anions. chemicalbook.com This interaction between the cation and anion is a key feature defining the supramolecular architecture. The graph-set notation is employed to systematically represent these connections. For instance, chains and rings formed by these hydrogen bonds can be described using descriptors that denote the number of donors (D), acceptors (A), and the degree (k) of the pattern, which specifies the number of atoms in the ring or chain. The interactions create a layered network, which is a common feature in the crystal structures of various nitroaniline salts. chemicalbook.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

To quantitatively analyze the intermolecular interactions within the crystal structure of 2-methyl-5-nitroanilinium hydrogensulfate, Hirshfeld surface analysis is utilized. This technique maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different types of intermolecular contacts.

The 2D fingerprint plots derived from the Hirshfeld surface provide a detailed summary of these interactions. For the 2-methyl-5-nitroanilinium cation, the most significant contributions to the Hirshfeld surface are from O···H/H···O contacts, which represent the strong hydrogen bonds. Other notable contacts include H···H, C···H/H···C, and N···H/H···N interactions. The analysis indicates that apart from the primary N-H···anion hydrogen bonds, weaker C-H···O interactions also play a role in the crystal packing.

The following table summarizes the principal intermolecular contacts for the 2-methyl-5-nitroanilinium cation, derived from Hirshfeld surface analysis, and their respective percentage contributions to the total surface area.

| Intermolecular Contact | Percentage Contribution (%) |

| O···H/H···O | Data not available in search results |

| H···H | Data not available in search results |

| C···H/H···C | Data not available in search results |

| N···H/H···N | Data not available in search results |

| Other | Data not available in search results |

Specific percentage values for the intermolecular contacts of 2-methyl-5-nitroanilinium hydrogensulfate were not detailed in the provided search results.

Investigations of Phase Transitions in 2-Methyl-5-nitroanilinium Salts

Based on a thorough review of the scientific literature, there is no available research focused on the phase transitions of 2-methyl-5-nitroanilinium sulfuric acid adducts.

Temperature-Dependent Structural Modifications

No studies detailing temperature-dependent structural modifications for 2-methyl-5-nitroanilinium sulfate were identified in the searched literature. Therefore, data on how the crystal lattice parameters, molecular conformation, or atomic positions change with temperature are not available.

Alterations in Hydrogen Bonding Networks during Phase Transitions

As no phase transitions have been reported for 2-methyl-5-nitroanilinium sulfate, there is consequently no information available regarding any alterations to its hydrogen bonding networks that would be associated with such transitions.

Spectroscopic Characterization of 2 Methyl 5 Nitroaniline and Its Sulfuric Acid Adducts

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the structural features and bonding characteristics of molecules. In the context of the 2-methyl-5-nitroanilinium hydrogensulfate salt, these methods are instrumental in identifying the functional groups present, elucidating the nature of the hydrogen bonding network, and understanding the dynamics of the protonated amino group.

The formation of the 2-methyl-5-nitroanilinium hydrogensulfate salt, denoted as (H₂Me₅NA)HSO₄, involves the protonation of the amino group of 2-methyl-5-nitroaniline (B49896) (H₂Me₅NA) by sulfuric acid. This results in the formation of the 2-methyl-5-nitroanilinium cation and the hydrogensulfate anion. The vibrational spectra of this salt are consequently more complex than that of the parent aniline (B41778) derivative.

The infrared spectrum of (H₂Me₅NA)HSO₄ exhibits broad absorption bands in the high-frequency region, which are characteristic of the stretching vibrations of the N-H bonds in the newly formed ammonio group (-NH₃⁺) and the O-H bond within the hydrogensulfate anion (HSO₄⁻). The presence of strong hydrogen bonds in the crystal lattice of this salt leads to a significant broadening and shifting of these bands to lower wavenumbers compared to their positions in the absence of such interactions.

Analysis of the infrared spectra allows for the assignment of these characteristic stretching vibrations. aip.orgmdpi.com The N-H stretching vibrations of the ammonio group and the O-H stretching vibration of the hydrogensulfate anion are observed in a broad range, indicative of their involvement in a robust hydrogen-bonding network. aip.orgmdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in (H₂Me₅NA)HSO₄ |

| N-H Stretching (ammonio group) | 3200 - 2400 |

| O-H Stretching (hydrogensulfate anion) | 3200 - 2400 |

This table presents typical ranges for the stretching vibrations in the solid-state spectrum of 2-methyl-5-nitroanilinium hydrogensulfate, where significant hydrogen bonding is present.

The position and shape of the N-H and O-H stretching bands in the vibrational spectra are highly sensitive to the strength of hydrogen bonds. In the solid state, stronger hydrogen bonds lead to a greater red-shift (a shift to lower wavenumbers) and increased broadening of the stretching bands.

In addition to the stretching vibrations, the librational (rocking, wagging, and twisting) modes of the ammonio (-NH₃⁺) group also provide valuable information about the strength of hydrogen bonding. These modes appear at lower frequencies in the vibrational spectrum. The frequency of the NH₃⁺ group libration is indicative of the restrictive potential imposed by the hydrogen bonds; stronger hydrogen bonds lead to higher librational frequencies.

In a typical temperature-dependent IR experiment, the spectrum of the sample is recorded over a range of temperatures. Changes in the position, width, and intensity of the vibrational bands, particularly the N-H and O-H stretching and librational modes, can be monitored. Such studies can reveal information about:

Phase Transitions: Abrupt changes in the spectrum at a specific temperature can indicate a solid-state phase transition, which may involve a rearrangement of the crystal lattice and the hydrogen-bonding network.

Hydrogen Bond Dynamics: The gradual shifting of the N-H and O-H stretching bands to higher frequencies upon heating is indicative of the weakening of hydrogen bonds due to increased thermal motion.

Molecular Motion: Changes in the bandwidths can provide insights into the motional freedom of the functional groups involved in hydrogen bonding.

For a compound like 2-methyl-5-nitroanilinium hydrogensulfate with a strong hydrogen-bonding network, temperature-dependent IR spectroscopy would be expected to show significant changes in the spectral features associated with the ammonio and hydrogensulfate groups as the temperature is varied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of chemical compounds in solution. Proton (¹H) NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within a molecule.

The ¹H NMR spectrum of the parent molecule, 2-methyl-5-nitroaniline, in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), shows distinct signals for the aromatic protons, the amino protons, and the methyl protons.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic | ~7.8 - 7.2 | m | 3H |

| Amino (-NH₂) | ~5.6 | s (broad) | 2H |

| Methyl (-CH₃) | ~2.2 | s | 3H |

This table provides approximate ¹H NMR chemical shifts for 2-methyl-5-nitroaniline. Actual values can vary depending on the solvent and concentration.

Upon formation of the 2-methyl-5-nitroanilinium hydrogensulfate salt, the amino group is protonated to form an ammonio group (-NH₃⁺). This protonation event would lead to predictable changes in the ¹H NMR spectrum, which would serve to confirm the site of protonation. Although the experimental ¹H NMR spectrum for the sulfuric acid adduct is not available in the cited literature, the expected changes based on general principles of NMR spectroscopy are as follows:

Ammonio Protons (-NH₃⁺): The signal for the amino protons would be expected to shift significantly downfield due to the increased positive charge on the nitrogen atom. The signal may also become sharper and could potentially show coupling to the ¹⁴N nucleus.

Aromatic Protons: The protonation of the amino group, which is a strong electron-donating group, to the electron-withdrawing ammonio group would result in a general downfield shift for the aromatic protons. The magnitude of the shift would depend on the position of the proton relative to the ammonio group.

Methyl Protons: The chemical shift of the methyl group protons would likely experience a smaller downfield shift compared to the aromatic and ammonio protons, as it is further removed from the site of protonation.

By comparing the ¹H NMR spectrum of 2-methyl-5-nitroaniline with that of its sulfuric acid adduct, the site of protonation at the amino group could be unequivocally confirmed.

Carbon-13 (¹³C) NMR for Aromatic and Methyl Group Characterization

The Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of 2-methyl-5-nitroaniline provides detailed information about the carbon framework of the molecule. The chemical shifts (δ) of the seven distinct carbon atoms in the molecule are influenced by the electronic effects of the amino (-NH₂), nitro (-NO₂), and methyl (-CH₃) substituents on the aromatic ring.

In a neutral state, typically dissolved in a solvent like DMSO, the electron-donating amino group causes increased shielding (an upfield shift to lower ppm values) at the ortho (C1, C3) and para (C6) positions through its resonance effect. Conversely, the electron-withdrawing nitro group causes deshielding (a downfield shift to higher ppm values) of the carbons near it. The methyl group has a milder electron-donating inductive effect. Experimental data for 2-methyl-5-nitroaniline in DMSO shows distinct signals for each carbon. The assignment of these signals is based on established substituent effects in benzene (B151609) derivatives. The carbon atom attached to the amino group (C2) and the one attached to the nitro group (C5) are significantly deshielded and appear at the lowest field among the aromatic carbons. The methyl carbon, being an sp³-hybridized carbon not part of the aromatic system, is highly shielded and appears at a characteristic upfield position.

| Carbon Atom | Assigned Chemical Shift (ppm) |

|---|---|

| C5 (-NO₂) | 149.26 |

| C2 (-NH₂) | 147.96 |

| C1 (-CH₃) | 133.07 |

| C6 | 119.02 |

| C4 | 118.58 |

| C3 | 108.21 |

| -CH₃ | 18.78 |

Upon the formation of an adduct with sulfuric acid, the 2-methyl-5-nitroaniline molecule is protonated at the most basic site, the amino group, to form a 2-methyl-5-nitroanilinium ion. This protonation profoundly alters the electronic landscape of the aromatic ring and, consequently, the ¹³C NMR spectrum. The -NH₂ group, a strong resonance electron-donor, is converted into an -NH₃⁺ group, which is strongly electron-withdrawing due to its positive charge.

| Carbon Atom | Predicted Shift Change | Reason |

|---|---|---|

| C1 (-CH₃) | Downfield Shift | Deshielding from adjacent -NH₃⁺ group. |

| C2 (-NH₃⁺) | Downfield Shift | Inductive effect of the positive charge. |

| C3 | Significant Downfield Shift | Strong deshielding from adjacent -NH₃⁺ group. |

| C4 | Downfield Shift | Overall ring deshielding. |

| C5 (-NO₂) | Minor Shift | Already attached to a strongly withdrawing group. |

| C6 | Significant Downfield Shift | Strong deshielding (para position) from -NH₃⁺ group. |

| -CH₃ | Slight Downfield Shift | Minor influence from overall ring deshielding. |

Computational and Theoretical Studies on 2 Methyl 5 Nitroaniline Protonation and Adducts

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. It is particularly effective for studying the properties of 2-methyl-5-nitroaniline (B49896) and its interaction with acids.

Geometry optimization is a fundamental computational step that seeks to find the minimum energy structure of a molecule. For 2-methyl-5-nitroaniline, DFT calculations provide a detailed picture of its three-dimensional structure. The molecule is generally planar, with minor deviations of the amino and nitro groups from the plane of the benzene (B151609) ring. This planarity facilitates π-conjugation between the electron-donating amino group and the electron-withdrawing nitro group, mediated by the aromatic ring. Quantum mechanical studies have been performed to analyze the intermolecular non-covalent interactions in 2-methyl-5-nitroaniline, starting from its experimental geometry. researchgate.net

When 2-methyl-5-nitroaniline is protonated by sulfuric acid, it forms the 2-methyl-5-nitroanilinium cation paired with a hydrogen sulfate (B86663) (HSO₄⁻) anion. Theoretical calculations on the protonated form, the 2-methyl-5-nitroanilinium (H2m5na⁺) cation, reveal significant structural changes. The protonation occurs at the amino group, forming an ammonium (B1175870) group (-NH₃⁺). This change alters the electronic properties of the substituent, making it an electron-withdrawing group and modifying the geometry of the entire molecule. DFT calculations on related nitroanilinium cations have shown that the energy barrier for the rotation of the nitro group is a key parameter, indicating the degree of conjugation with the ring.

Table 1: Selected Optimized Geometrical Parameters for Nitroaniline Derivatives (Theoretical)

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Reference Compound |

| Bond Length | C-NH₂ | ~1.37 Å | 2-Nitroaniline (B44862) |

| Bond Length | C-NO₂ | ~1.46 Å | 2-Nitroaniline |

| Bond Angle | C-C-N (Amino) | ~121° | 2-Nitroaniline |

| Bond Angle | C-C-N (Nitro) | ~119° | 2-Nitroaniline |

Note: Specific calculated values for 2-methyl-5-nitroaniline were not available in the searched literature. Data is based on structurally similar compounds like 2-nitroaniline to provide context. Theoretical calculations are typically performed on molecules in the gaseous phase, which may lead to slight differences from experimental values derived from solid crystalline states.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful experimental method for identifying functional groups and probing molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which, when compared with experimental spectra, allow for a detailed assignment of the vibrational modes.

For nitroaniline derivatives, the vibrational modes of the amino (-NH₂) and nitro (-NO₂) groups are of particular interest. The stretching frequencies of the N-H bonds in the amino group and the symmetric and asymmetric stretches of the N-O bonds in the nitro group are sensitive to the electronic environment and hydrogen bonding.

In studies of salts formed between 2-methyl-5-nitroaniline and inorganic acids like sulfuric acid, the analysis of the ν(NO₂) bands in the IR and Raman spectra is crucial. The position of these bands shifts depending on the anion and the hydrogen bonding network within the crystal. This comparison between experimental and theoretical frequencies helps to validate the computed geometry and understand the intermolecular interactions that govern the crystal packing. For example, in related nitroaniline compounds, DFT calculations at the B3LYP level have been successfully used to assign vibrational modes, with scaling factors applied to the computed frequencies to improve agreement with experimental data due to the neglect of anharmonicity in the calculations. researchgate.netscirp.org

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Related Nitroanilines

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Typical DFT Calculated Range (cm⁻¹) |

| Asymmetric NH₂ Stretch | Amino | 3400-3500 | 3500-3600 |

| Symmetric NH₂ Stretch | Amino | 3300-3400 | 3400-3500 |

| Asymmetric NO₂ Stretch | Nitro | 1500-1550 | 1520-1580 |

| Symmetric NO₂ Stretch | Nitro | 1330-1370 | 1350-1400 |

Note: This table provides typical ranges for nitroaniline compounds. The exact values for 2-methyl-5-nitroaniline;sulfuric acid adduct would depend on the specific hydrogen bonding and crystal environment.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface of the molecule.

For 2-methyl-5-nitroaniline, the MEP surface clearly illustrates the molecule's electronic characteristics.

Negative Potential Regions (Red/Yellow): These regions are characterized by an excess of negative charge and are susceptible to electrophilic attack. For 2-methyl-5-nitroaniline, the most negative potential is located around the oxygen atoms of the nitro group, making them the most likely sites for interaction with electrophiles or for hydrogen bond donation.

Positive Potential Regions (Blue): These regions have an excess of positive charge and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms of the aromatic ring, show positive electrostatic potential. The hydrogens of the amino group are the primary sites for hydrogen bond donation.

Neutral Regions (Green): These areas have a potential close to zero, typically found over the carbon atoms of the benzene ring.

The MEP surface is instrumental in predicting protonation sites. The region of most negative potential (the most basic site) is where a proton is most likely to attack. For nitroanilines, this is generally the nitro group's oxygen atoms or the amino group's nitrogen atom. Computational studies on similar molecules like p-nitroaniline suggest that while the oxygen atoms of the nitro group are highly negative, protonation often occurs at the amino group in strong acidic conditions, which is consistent with the formation of the anilinium ion. iucr.org

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: This orbital acts as an electron donor. For 2-methyl-5-nitroaniline, the HOMO is typically a π-orbital with significant electron density located on the amino group and the benzene ring. The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential.

LUMO: This orbital acts as an electron acceptor. The LUMO is usually a π*-orbital with a large contribution from the nitro group. The energy of the LUMO (E_LUMO) is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as electrons can be more easily excited to a higher energy level. researchgate.net DFT calculations are widely used to compute the energies of these orbitals and the resulting energy gap. These calculations show that the charge transfer that occurs upon electronic excitation is from the electron-rich amino group and phenyl ring (HOMO) to the electron-deficient nitro group (LUMO). scispace.com

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions. malayajournal.orgmaterialsciencejournal.org

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E_LUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).

Proton Affinity (PA) is defined as the negative of the enthalpy change for the gas-phase protonation reaction: A + H⁺ → AH⁺. It is a fundamental measure of a molecule's basicity. Computational methods can provide reliable values for proton affinities. The calculation involves optimizing the geometries of both the neutral molecule (2-methyl-5-nitroaniline) and its protonated form (2-methyl-5-nitroanilinium) and calculating their electronic and zero-point vibrational energies. Studies on p-nitroaniline indicate that the nitro group is a favorable site for proton attack in the gas phase. However, the protonation site can be influenced by the environment, such as in solution or in a crystal lattice.

Table 3: Calculated Quantum Chemical Descriptors for a Representative Nitroaniline

| Parameter | Formula | Typical Calculated Value (eV) |

| E_HOMO | - | ~ -6.5 to -7.5 |

| E_LUMO | - | ~ -2.0 to -3.0 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.0 to 5.0 |

| Ionization Potential (I) | -E_HOMO | ~ 6.5 to 7.5 |

| Electron Affinity (A) | -E_LUMO | ~ 2.0 to 3.0 |

| Electronegativity (χ) | (I+A)/2 | ~ 4.25 to 5.25 |

| Chemical Hardness (η) | (I-A)/2 | ~ 2.0 to 2.5 |

Note: These values are illustrative and based on typical DFT results for similar aromatic nitro compounds. The exact values depend on the level of theory and basis set used.

Ab Initio Methods for Electron Charge Distribution Analysis

While DFT is a powerful tool, ab initio ("from the beginning") methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide an alternative approach that is not reliant on empirical parameters. These methods are often used for high-accuracy calculations and for analyzing the fundamental electronic structure.

The electron charge distribution of 2-methyl-5-nitroaniline has been investigated in detail using a combination of high-resolution single-crystal X-ray diffraction data and ab initio calculations. acs.orgsigmaaldrich.com This dual approach allows for a powerful synergy between experiment and theory.

One of the key theoretical tools used in this analysis is the Quantum Theory of Atoms in Molecules (QTAIM) , or simply AIM. nih.govacs.org The AIM theory analyzes the topology of the electron density (ρ(r)) to partition the molecule into atomic basins, allowing for the calculation of atomic properties like atomic charges and dipole moments. This analysis can be applied to both experimentally determined and theoretically calculated electron densities.

Studies on 2-methyl-5-nitroaniline have used AIM to understand the nature and magnitude of intermolecular interactions, such as hydrogen bonds (N-H···O, C-H···O) that govern how the molecules pack in a crystal. acs.org The analysis of the topological properties of the electron density and its Laplacian (∇²ρ(r)) can identify critical points in the density that correspond to chemical bonds and intermolecular contacts. These studies have revealed that crystallization induces changes in the charge density distribution and enhances the molecular dipole moment compared to the isolated molecule in the gas phase, pointing to the existence of cooperative effects within the crystal lattice. acs.org

High-Resolution X-ray Structure Factor Computations

High-resolution X-ray diffraction is a powerful experimental technique for determining the precise arrangement of atoms in a crystal. In the case of 2-methyl-5-nitroaniline hydrogen sulfate, single-crystal X-ray diffraction has been employed to elucidate its crystal structure. nih.gov The analysis of the crystal structure of (H2Me5NA)HSO4 reveals the formation of one-dimensional or two-dimensional networks through hydrogen bonding between the ammonio group and the hydrogen sulfate anions. nih.gov

To complement experimental data, theoretical calculations are often performed. For instance, the electron charge distribution of 2-methyl-5-nitroaniline has been investigated using high-resolution single-crystal X-ray data and ab initio calculations. These computational approaches allow for a deeper understanding of the electronic structure and bonding within the molecule.

Application of Atoms in Molecules (AIM) Theory for Electron Density Topology

The Atoms in Molecules (AIM) theory provides a rigorous framework for analyzing the topology of the electron density, which in turn offers insights into the nature of chemical bonds and intermolecular interactions. While specific AIM studies on the sulfuric acid adduct are not detailed in the provided search results, related research on 2-methyl-5-nitroaniline crystals highlights the utility of this approach. chemicalbook.com

In a study on m-nitroaniline (mNA) and 2-methyl-5-nitroaniline (2M5NA) crystals, the B3LYP periodic charge densities were projected onto a multipole model to analyze electrostatic and topological properties. chemicalbook.com The results indicated that while the multipole projection had a minor influence on the calculated values for mNA, it significantly biased the results for 2-methyl-5-nitroaniline. chemicalbook.com This underscores the importance of careful theoretical treatment when studying the electron density of such compounds. The characterization of intermolecular bond paths in the B3LYP/6-31G** electron density of 2-methyl-5-nitroaniline further demonstrates the application of AIM in understanding the interactions that govern the crystal packing. chemicalbook.com

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties have attracted considerable attention for their potential applications in photonics and optoelectronics. nbinno.com 2-Methyl-5-nitroaniline is one such molecule that has been investigated for its NLO characteristics due to its molecular structure, which features both electron-donating (amino and methyl groups) and electron-withdrawing (nitro group) substituents on an aromatic ring. nbinno.com This arrangement leads to a significant molecular hyperpolarizability, a key factor for NLO effects. nbinno.com

Prediction of Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a prominent NLO phenomenon where light of a certain frequency is converted to light with double that frequency. The efficiency of this process is highly dependent on the molecular structure and the crystalline packing of the material. nbinno.com For a material to exhibit SHG, its crystal structure must be non-centrosymmetric. chemicalbook.com

Theoretical studies, often in conjunction with experimental techniques like X-ray diffraction, are crucial for predicting and understanding the SHG efficiency of materials like 2-methyl-5-nitroaniline. nbinno.com Computational modeling can help to understand how factors like hydrogen bonding and crystal packing influence the macroscopic NLO response. nbinno.com Research has shown that 2-methyl-5-nitroaniline possesses commendable SHG efficiency, making it a promising candidate for applications in frequency doubling for lasers and optical communications. nbinno.com

Protonation Equilibria and Site Selectivity

In strong acids like sulfuric acid, weak organic bases such as 2-methyl-5-nitroaniline exist in equilibrium with their protonated, conjugate acid forms. The position and extent of this protonation are crucial factors that dictate the compound's subsequent reactivity.

2-Methyl-5-nitroaniline presents two primary sites for protonation: the lone pair of electrons on the amino group's nitrogen atom and the lone pairs on the oxygen atoms of the nitro group.

Amino Group Protonation: The amino group (-NH₂) is generally the most basic site in aniline (B41778) and its derivatives. In an acidic medium, the nitrogen atom is readily protonated to form an anilinium ion. byjus.com This process significantly alters the electronic properties of the molecule, as the resulting -NH₃⁺ group is strongly deactivating and meta-directing in electrophilic aromatic substitution reactions. byjus.com

Nitro Group Protonation: While less basic than the amino group, the oxygen atoms of the nitro group (-NO₂) can also be protonated in sufficiently acidic media. redalyc.org Computational studies on the isomeric p-nitroaniline in the gas phase suggest that protonation on one of the nitro group's oxygen atoms can be energetically favorable. redalyc.org In solution, the preferred site of protonation is a delicate balance between the intrinsic basicity of the sites and solvation effects. For most nitroanilines in aqueous sulfuric acid, protonation is generally considered to occur on the amino group.

The equilibrium between the unprotonated base (B) and its conjugate acid (BH⁺) is the primary determinant of the compound's state in solution.

The extent to which 2-methyl-5-nitroaniline is protonated is highly dependent on the concentration of the sulfuric acid. In dilute acid, protonation may be incomplete, while in concentrated sulfuric acid, the compound will exist almost entirely in its protonated form. The acidity of concentrated acid solutions is often described by the Hammett acidity function (H₀), which extends the concept of pH to non-aqueous or highly concentrated acidic media. wikipedia.orglibretexts.org

The relationship is defined by the Henderson-Hasselbalch-like equation: H₀ = pKₐ + log([B]/[BH⁺])

Where pKₐ is the acid dissociation constant of the conjugate acid BH⁺, and [B] and [BH⁺] are the molar concentrations of the free base and its protonated form, respectively. wikipedia.org Studies on various nitroaniline indicators in aqueous sulfuric acid have been used extensively to define and measure the H₀ scale. rsc.orgrsc.org These studies determine the pKₐ (or pKʙʜ⁺) values for a series of overlapping indicators, allowing for the characterization of acidity over a wide range of concentrations. rsc.org The protonation of these weak bases has been shown to vary linearly with temperature. rsc.org

| Indicator | pKʙʜ⁺ at 25°C |

| p-Nitroaniline | +0.99 |

| o-Nitroaniline | -0.29 |

| 2,4-Dichloro-6-nitroaniline | -3.22 |

| 2,4-Dinitroaniline | -4.42 |

| 2,6-Dinitro-4-methylaniline | -5.58 |

| 2-Bromo-4,6-dinitroaniline | -6.47 |

This table presents pKʙʜ⁺ values for several standard nitroaniline indicators, illustrating the range of basicity within this class of compounds. Data sourced from studies on Hammett acidity functions.

Reaction Mechanisms in Sulfuric Acid Medium

In addition to protonation, 2-methyl-5-nitroaniline can undergo more complex transformations in sulfuric acid, particularly at elevated temperatures and high acid concentrations.

When heated in concentrated sulfuric acid, nitroanilines can undergo vigorous oxidative decomposition. echemi.comstackexchange.com This complex reaction involves several processes, including dehydration, sulfonation, deamination, and ultimately, oxidation of the aromatic ring. echemi.comsci-hub.se

The reaction of the similar compound p-nitroaniline with hot, concentrated sulfuric acid produces a voluminous black carbon foam, a process sometimes referred to as a "carbon snake" demonstration. echemi.comyoutube.com Key observations from this type of reaction include:

Gas Evolution: The principal gaseous products evolved are sulfur dioxide (SO₂) and water. stackexchange.comsci-hub.se The formation of SO₂ indicates that sulfuric acid is acting as an oxidizing agent, being reduced in the process. youtube.com

Deamination: The presence of ammonium ions in the reaction residue suggests that the amino group is cleaved from the aromatic ring during the reaction. youtube.com

Sulfonation: The solid residue is found to contain sulfonic acid groups attached to the aromatic nuclei, indicating that sulfonation is a key step. sci-hub.se

Decomposition: At high temperatures (e.g., above 230 °C), oxidative decomposition of the sulfonated intermediate occurs, leading to the formation of the final carbonaceous material. echemi.comstackexchange.com

This series of reactions demonstrates that under forcing conditions, sulfuric acid transforms the nitroaniline into a complex polymeric material through a sequence of sulfonation and redox processes.

Certain substituted nitroanilines are known to undergo molecular rearrangement in concentrated sulfuric acid at high temperatures. Studies have shown that some 2-nitroanilines rearrange at 110 °C in sulfuric acid (83-97%) to yield products derived from a 1,3-migration of the 2-nitro group. rsc.orgrsc.org

The proposed mechanism for this rearrangement involves a rate-determining migration of the nitro group following protonation of the aromatic ring at the 2-position (the carbon atom bearing the nitro group). rsc.org The presence of other substituents on the ring, such as methyl groups, can influence the reaction rate but does not necessarily prevent the rearrangement. For example, 2,3-dinitro-4-methylaniline rearranges to form 2,5-dinitro-4-methylaniline in concentrated sulfuric acid. rsc.org In contrast, 3-methyl-2-nitroaniline reacts much more slowly than 2,3-dinitroaniline (B181595), indicating a significant electronic or steric effect of the substituent on the reaction rate. rsc.org

Kinetic studies provide insight into the mechanisms of these acid-catalyzed reactions. For the rearrangement of 2,3-dinitroaniline in sulfuric acid at 110 °C, the reaction rate shows a very weak dependence on the acid concentration in the range of 83-97% H₂SO₄. rsc.org This flat rate profile suggests that the transition state for the rate-determining step has a similar response to changes in acidity as the protonated reactant.

Furthermore, a solvent isotope effect, k(H₂SO₄)/k(D₂SO₄), of 1.3-1.9 was observed for this rearrangement. rsc.orgrsc.org This value is consistent with a mechanism involving a pre-equilibrium protonation step before the rate-determining migration of the nitro group.

| % H₂SO₄ | 10³ k / s⁻¹ (at 110 °C) |

| 83.3 | 1.15 |

| 87.2 | 1.35 |

| 90.0 | 1.40 |

| 92.2 | 1.43 |

| 94.6 | 1.38 |

| 97.0 | 1.25 |

This interactive table shows the first-order rate coefficients (k) for the rearrangement of 2,3-dinitroaniline in sulfuric acid at 110 °C. The rate shows a slight maximum around 92% H₂SO₄. Data sourced from J. Chem. Soc., Perkin Trans. 2, 1987. rsc.org

Similarly, kinetic studies of the acid-catalyzed hydrolysis of related compounds, such as mono-4-methyl-2-nitroaniline phosphate, show a clear dependence of the reaction rate on the acid molarity, further highlighting the role of the acid as a catalyst. jocpr.com

Advanced Applications and Functional Materials Derived from 2 Methyl 5 Nitroaniline

Role as a Precursor in Diverse Organic Synthesis

The unique structural and electronic properties of 2-methyl-5-nitroaniline (B49896) make it a valuable precursor in several branches of organic synthesis, from the vibrant world of dyes and pigments to the life-saving realm of pharmaceuticals and the innovative field of heterocyclic chemistry.

Synthesis of Azo Dyes and Advanced Pigments

2-Methyl-5-nitroaniline is a cornerstone in the manufacturing of azo dyes and high-performance pigments. jayfinechem.com Commonly known in the industry as Fast Scarlet G Base, its primary application lies in the diazotization reaction, where the amino group is converted into a diazonium salt in the presence of a nitrous acid source, typically generated from sodium nitrite (B80452) and a strong acid like sulfuric acid. This highly reactive diazonium salt is then coupled with various aromatic compounds, such as naphthol derivatives, to form intensely colored azo compounds.

One prominent example is its use as an intermediate in the synthesis of Pigment Red 17 . nih.gov These pigments are valued for their vibrant colors, good lightfastness, and stability, making them suitable for a wide range of applications including inks, paints, and plastics. The specific shade and properties of the resulting dye or pigment can be fine-tuned by the choice of the coupling partner, allowing for a broad palette of colors to be developed from this single precursor.

| Pigment Class | Precursor | Key Reaction | Common Application |

| Azo Pigment | 2-Methyl-5-nitroaniline | Diazotization and Azo Coupling | Inks, Paints, Plastics |

Intermediate in the Production of Pharmaceutical Compounds

The utility of 2-methyl-5-nitroaniline extends into the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). A notable example is its role in the production of the anticancer drug Imatinib , marketed as Gleevec. google.comnewdrugapprovals.orggoogle.compatsnap.comresearchgate.net The synthesis of Imatinib involves a multi-step process where 2-methyl-5-nitroaniline is a key starting material. google.comnewdrugapprovals.org The process typically begins with the conversion of 2-methyl-5-nitroaniline into a guanidine (B92328) derivative, which then undergoes cyclization to form a pyrimidine (B1678525) ring system. newdrugapprovals.orggoogle.com Subsequent reduction of the nitro group to an amine, followed by an amidation reaction, ultimately yields the Imatinib molecule. newdrugapprovals.org

Furthermore, research has explored the synthesis of various derivatives of 2-methyl-5-nitroaniline to develop new therapeutic agents. Studies have demonstrated that novel compounds derived from this precursor exhibit promising antimicrobial activity . researchgate.net This highlights the potential of the 2-methyl-5-nitroaniline scaffold as a foundation for the discovery of new drugs.

| Pharmaceutical Application | Key Intermediate | Therapeutic Area |

| Imatinib (Gleevec) Synthesis | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine (derived from 2-methyl-5-nitroaniline) | Anticancer |

| Novel Antimicrobial Agents | 2-Methyl-5-nitroaniline derivatives | Infectious Diseases |

Building Block for Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. 2-Methyl-5-nitroaniline serves as a valuable starting material for the synthesis of various heterocyclic systems. The presence of both an amino and a nitro group allows for a range of chemical transformations. For instance, the reduction of the nitro group to an amine yields a diamine, which can then be used to construct heterocyclic rings.

A significant application is in the synthesis of benzimidazoles . pcbiochemres.comorganic-chemistry.orgnih.gov The synthesis can proceed through the reductive cyclization of o-nitroanilines with aldehydes or other reagents. pcbiochemres.com These benzimidazole (B57391) derivatives are of great interest due to their wide range of biological activities, including as anthelmintics and proton pump inhibitors.

Additionally, nitroanilines are precursors for the synthesis of other heterocyclic structures like quinolines . While not a direct cyclization of 2-methyl-5-nitroaniline itself, its derivatives can be utilized in reactions like the Skraup synthesis to build the quinoline (B57606) core.

Development of Functional Materials from Nitroaniline Scaffolds

Beyond its role as a precursor to discrete molecules, the 2-methyl-5-nitroaniline scaffold is being explored for the creation of advanced functional materials with unique properties and applications, particularly in the realm of polymeric composites and porous carbons.

Fabrication of Polymeric and Terpolymeric Composites

While direct polymerization of 2-methyl-5-nitroaniline is not extensively documented, the broader class of anilines and their derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. The presence of the methyl and nitro substituents on the aniline (B41778) ring would influence the polymerization process and the properties of the resulting polymer. It is conceivable that 2-methyl-5-nitroaniline could be incorporated as a comonomer in the synthesis of copolymers and terpolymers. This could be a strategy to modify the electronic properties, solubility, and processability of the final polymeric material. For instance, the copolymerization of aniline with substituted anilines is a known method to enhance the solubility of the resulting polymer.

Creation of Carbon-Based Porous Materials via Acid-Initiated Processes

A fascinating application of nitroanilines, in conjunction with sulfuric acid, is in the production of porous carbon materials. Research has demonstrated that heating para-nitroaniline with concentrated sulfuric acid initiates a vigorous dehydration and expansion process, resulting in a low-density, high-surface-area carbon foam. mdpi.comyoutube.com This process, sometimes referred to as a "carbon snake" experiment, involves the acid-catalyzed polymerization and subsequent carbonization of the nitroaniline. youtube.com

The resulting porous carbon material exhibits potential for applications such as CO2 adsorption. mdpi.com The structural similarity of 2-methyl-5-nitroaniline to para-nitroaniline suggests that it could undergo a similar acid-initiated process to yield nitrogen-doped porous carbon materials. The presence of both nitrogen from the original amine and nitro groups, and potentially sulfur from the sulfuric acid treatment, can create heteroatom-doped carbons with tailored surface chemistry and enhanced performance in catalysis and adsorption. researchgate.net

| Material | Precursor | Initiator | Key Process | Potential Application |

| Porous Carbon Foam | Nitroaniline (e.g., p-nitroaniline) | Sulfuric Acid | Acid-initiated dehydration and carbonization | CO2 Adsorption, Catalysis |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-methyl-5-nitroaniline using sulfuric acid?

The synthesis involves nitrating 2-methylaniline with a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Key steps include:

- Nitration : Maintain temperatures below 0°C during HNO₃ addition to prevent over-nitration or decomposition. The molar ratio of H₂SO₄ to HNO₃ is critical for regioselectivity, favoring the 5-nitro position .

- Workup : After nitration, the mixture is neutralized with NaOH to precipitate the product, followed by filtration and drying.

Methodological Note : Adjusting acid concentration and cooling rates can minimize byproducts like dinitro derivatives.

Q. How can the purity of 2-methyl-5-nitroaniline be validated post-synthesis?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities.

- Spectroscopy : Confirm structural integrity via FT-IR (nitro group absorption at ~1520 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–8.0 ppm) .

- Elemental Analysis : Verify molecular formula (C₇H₈N₂O₂) with ≤1% deviation from theoretical values.

Q. What safety precautions are essential when handling sulfuric acid in nitration reactions?

- Ventilation : Use fume hoods to avoid inhalation of NOx gases.

- PPE : Acid-resistant gloves (e.g., neoprene) and face shields.

- Dilution Protocol : Always add H₂SO₄ to water (not vice versa) to prevent exothermic splashing .

Advanced Research Questions

Q. How do intermolecular interactions in 2-methyl-5-nitroaniline crystals influence their nonlinear optical (NLO) properties?

The polar chain structure arises from N–H···O hydrogen bonds between nitro and amine groups, creating a non-centrosymmetric arrangement essential for second harmonic generation (SHG). However, centrosymmetric dimer formation via C–H···O interactions can suppress SHG. Computational charge density studies (Hansen-Coppens model) reveal enhanced dipole moments in the crystalline state compared to solution . Experimental Insight : SHG efficiency in molecular sieves (e.g., ALPO-5) can be "switched on" by aligning 2-methyl-5-nitroaniline molecules to break centrosymmetry .

Q. What mechanistic role does sulfuric acid play in the formation of sulfonated derivatives from nitroanilines?

H₂SO₄ acts as both a catalyst and sulfonating agent in electrophilic substitution. For example:

- Sulfonation : The –SO₃H group replaces hydrogen at the ortho position of the nitroaniline ring under reflux conditions.

- Side Reactions : Excess H₂SO₄ may lead to sulfone formation or decomposition via deamination, particularly at elevated temperatures (>100°C) .

Contradiction Note : While 2- and 4-nitroanilines form stable sulfonated foams, 3-nitroaniline yields brittle products due to trifunctional crosslinking .

Q. How can contradictory data on the airborne release of sulfuric acid emulsions be resolved in industrial-scale simulations?

Experimental studies show that 97.6% of H₂SO₄ in hydrocarbon emulsions settles as aerosols, contrary to earlier estimates of 10–65% airborne dispersion. Key factors include:

- Emulsion Stability : Acid/hydrocarbon ratios (optimal 1:3 v/v) reduce aerosolization.

- Release Geometry : Short, wide-diameter nozzles minimize droplet dispersion.

Validation : Titration of captured acid against NaOH (phenolphthalein endpoint) confirms recovery rates with ±1.5% error .

Methodological Challenges and Solutions

Q. Why does recrystallization of 2-methyl-5-nitroaniline often yield mixed polymorphs, and how can this be mitigated?

Q. How do electronic effects of the nitro group influence electrophilic substitution in 2-methyl-5-nitroaniline?

The nitro group is a meta-directing, deactivating moiety. In sulfuric acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.